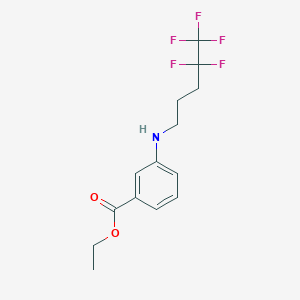
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid, also known as 2-MNTPA, is an organic compound with a molecular formula of C9H7F3NO4. It is a nitro-containing aromatic compound with a trifluoromethyl substituent on the phenyl ring. The compound has a wide range of applications in the field of organic synthesis and has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid has been studied extensively in recent years and has a wide range of applications in the field of organic synthesis. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of biologically active compounds, such as antifungal agents, anticancer agents, and antiviral agents. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polycarbonates.
Mecanismo De Acción
The mechanism of action of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid is not completely understood. However, it is believed that the compound acts as an electron-withdrawing group, which increases the reactivity of the molecule and facilitates the formation of reactive intermediates. This allows the molecule to react with other molecules and form new bonds.
Biochemical and Physiological Effects
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid has been studied extensively in recent years and has been found to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of a number of bacteria and fungi. It has also been found to inhibit the growth of cancer cells in vitro. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid is a useful compound for laboratory experiments due to its wide range of applications in organic synthesis. The compound is relatively easy to obtain and is relatively stable, making it suitable for use in a variety of laboratory experiments. However, the compound is relatively toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the research and development of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid. These include the synthesis of new derivatives of the compound, the development of new synthetic methods, the study of its mechanism of action, the investigation of its effects on various diseases and disorders, and the development of new applications for the compound. In addition, further research into the biochemical and physiological effects of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid could lead to new therapeutic applications.
Métodos De Síntesis
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethylbenzonitrile with nitric acid in the presence of sulfuric acid to form 2-nitro-4-trifluoromethylbenzoic acid. The second step involves the reaction of this intermediate with methoxylamine hydrochloride to form the desired 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid.
Propiedades
IUPAC Name |
2-[2-methoxy-6-nitro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO5/c1-19-8-3-5(10(11,12)13)2-7(14(17)18)6(8)4-9(15)16/h2-3H,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHFMNODCAIQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CC(=O)O)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














